Pyridoxamine dihydrochloride

Catalog No.
S540725
CAS No.
524-36-7
M.F
C8H14Cl2N2O2
M. Wt
241.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridoxamine dihydrochloride

CAS Number

524-36-7

Product Name

Pyridoxamine dihydrochloride

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

InChI

InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H

InChI Key

HNWCOANXZNKMLR-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl

Synonyms

4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol Dihydrochloride; 2-Methyl-3-hydroxy-4-aminomethyl-5-hydroxmethylpyridine Dihydrochloride; Pyridorin; Pyridoxylamine Dihydrochloride;

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl

Pyridoxamine dihydrochloride and Advanced Glycation End Products (AGEs)

Pyridoxamine dihydrochloride (PDH) is a derivative of pyridoxal phosphate, a form of vitamin B6. Unlike vitamin B6, PDH has a distinct chemical structure which allows it to interact with various pathways involved in the formation of Advanced Glycation End Products (AGEs). AGEs are harmful molecules formed when sugars bind to proteins or fats in the body. Their accumulation is linked to several chronic diseases, including diabetes, kidney disease, and Alzheimer's disease [].

PDH acts by:

  • Inhibiting the formation of AGEs: Studies have shown that PDH can directly react with and prevent the formation of AGEs by scavenging for reactive carbonyl compounds, which are key players in AGE formation [].
  • Chelating metal ions: PDH can chelate (bind) metal ions like iron and copper, which can further accelerate AGE formation [].

These properties of PDH have made it a subject of research for its potential in preventing or treating AGE-related diseases.

Pyridoxamine dihydrochloride and Diabetic Complications

Diabetes is a major risk factor for developing AGEs due to chronically elevated blood sugar levels. Research suggests that PDH may offer benefits in managing diabetic complications:

  • Diabetic nephropathy: A study found that PDH improved kidney function in animal models of diabetic nephropathy, suggesting its potential therapeutic role []. However, a pilot clinical trial failed to show a significant effect on kidney function in human participants with diabetic nephropathy []. Further research is needed to determine the effectiveness of PDH in this context.
  • Diabetic neuropathy: PDH has shown promise in protecting against nerve damage in animal models of diabetic neuropathy []. However, further investigation is needed to confirm its efficacy in human patients.

Other Potential Applications of Pyridoxamine dihydrochloride

PDH is being explored for its potential role in various other conditions:

  • Cardiovascular disease: PDH may help reduce inflammation and oxidative stress, both of which contribute to cardiovascular disease progression [].
  • Alzheimer's disease: Studies suggest that PDH may protect against the accumulation of amyloid plaques, a hallmark of Alzheimer's disease []. However, more research is required to understand its potential therapeutic effects.

Pyridoxamine dihydrochloride is a hydrochloride salt derived from pyridoxamine, a form of vitamin B6. Its chemical formula is C₈H₁₄Cl₂N₂O₂, and it is formed by the reaction of pyridoxamine with two equivalents of hydrochloric acid . Pyridoxamine plays a crucial role in various biological processes, particularly in amino acid metabolism and neurotransmitter synthesis. It is recognized for its antioxidant properties and ability to inhibit the formation of advanced glycation end products, which are implicated in diabetes-related complications .

Biological Role

The primary mechanism of action of PDH is likely related to its ability to inhibit AGE formation and scavenge free radicals [, ]. By preventing the accumulation of AGEs, PDH may help protect tissues from damage associated with chronic hyperglycemia (high blood sugar) in diabetic conditions.

Interaction with Other Compounds

PDH can interact with reactive carbonyls and metal ions due to its structure []. This interaction disrupts the formation of AGEs and potentially reduces oxidative stress.

Due to its functional groups. Key reactions include:

  • Formation of Metal Complexes: Pyridoxamine can chelate metal ions such as copper and iron, which enhances its antioxidant activity by scavenging free radicals and preventing oxidative stress .
  • Inhibition of the Maillard Reaction: Pyridoxamine inhibits the Maillard reaction, which is a form of non-enzymatic glycation that leads to the formation of harmful compounds in sugars and proteins .
  • Redox Reactions: It can undergo redox reactions due to its hydroxyl and amino groups, allowing it to act as a reducing agent in various biochemical pathways .

Pyridoxamine dihydrochloride exhibits significant biological activities:

  • Antioxidant Properties: It scavenges reactive oxygen species and carbonyl compounds, reducing oxidative damage in cells .
  • Diabetic Nephropathy Treatment: Clinical studies suggest that pyridoxamine may be effective in treating diabetic nephropathy by improving kidney function and histology .
  • Neuropathy and Retinopathy: It has been investigated for potential benefits in diabetic neuropathy and retinopathy, showing promise in protecting against cellular apoptosis induced by oxidative stress .

Pyridoxamine dihydrochloride can be synthesized through several methods:

  • Chemical Synthesis:
    • Starting from pyridoxine hydrochloride, it undergoes oxidation to form pyridoxal oxime, which is then reacted with acetic acid and zinc to produce pyridoxamine. This solution is then treated with hydrochloric acid to yield pyridoxamine dihydrochloride .
  • Microbial Synthesis:
    • Microorganisms can also be employed for the biotechnological synthesis of pyridoxamine through fermentation processes, although this method is less common than chemical synthesis .

Pyridoxamine dihydrochloride has various applications:

  • Dietary Supplement: Commonly used as a dietary supplement for its vitamin B6 activity.
  • Pharmaceuticals: Investigated for its potential therapeutic effects in conditions like diabetic nephropathy and other complications associated with diabetes .
  • Food Industry: Employed as an antioxidant in food preservation due to its ability to inhibit oxidative reactions .

Research indicates that pyridoxamine dihydrochloride interacts with various biomolecules:

  • Metal Ions: It forms complexes with transition metals, which enhances its protective effects against oxidative stress.
  • Proteins: Studies have shown that it can modulate protein glycation processes, potentially affecting protein function and stability in diabetic conditions .

Pyridoxamine dihydrochloride shares structural similarities with other forms of vitamin B6. Here are some comparable compounds:

CompoundStructure/PropertiesUnique Features
Pyridoxine HydrochlorideContains a hydroxyl group at position 5Precursor to pyridoxal phosphate, essential cofactor
PyridoxalContains an aldehyde group at position 4Active form involved in amino acid metabolism
Pyridoxine 5'-PhosphatePhosphate ester of pyridoxineKey cofactor in enzymatic reactions

Pyridoxamine dihydrochloride's uniqueness lies in its specific hydroxyl and aminomethyl groups that enhance its antioxidant capacity and inhibit glycation processes more effectively than other forms of vitamin B6 .

Physical Description

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

240.0432331 g/mol

Monoisotopic Mass

240.0432331 g/mol

Heavy Atom Count

14

UNII

YQ8NCR7V0O

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000144 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

524-36-7

Wikipedia

Pyridoxamine dihydrochloride

Dates

Modify: 2023-09-14

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